molecular formula C9H10N4S B1314210 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine CAS No. 86328-44-1

1-(6-Methylbenzo[d]thiazol-2-yl)guanidine

Cat. No.: B1314210
CAS No.: 86328-44-1
M. Wt: 206.27 g/mol
InChI Key: VHNNSKOVSMHJQF-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Drug Discovery and Development Programs

The benzothiazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry and a prolific scaffold in drug discovery. sci-hub.sebenthamscience.com Its unique structural and electronic properties have rendered it a "privileged" structure, capable of interacting with a wide array of biological targets with high affinity.

Overview of Benzothiazole as a Privileged Heterocyclic Nucleus

The term "privileged scaffold" denotes a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. Benzothiazoles exemplify this concept, with their derivatives exhibiting a vast range of biological activities. jchemrev.comjchemrev.com The aromatic nature of the benzothiazole system, coupled with the presence of nitrogen and sulfur heteroatoms, allows for diverse intermolecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This versatility enables benzothiazole-containing molecules to bind to a wide variety of biological macromolecules, thereby modulating their function. benthamscience.com

The planarity of the benzothiazole ring system provides a rigid core that can be strategically functionalized at various positions, most notably at the 2- and 6-positions. benthamscience.com This allows for the precise orientation of substituent groups to optimize binding affinity and selectivity for a given biological target.

Historical Context and Therapeutic Versatility of Benzothiazole Derivatives

The journey of benzothiazole in medicinal chemistry is marked by a rich history of therapeutic breakthroughs. Derivatives of this scaffold have been successfully developed into drugs for a multitude of diseases. researchgate.net The broad spectrum of pharmacological activities associated with benzothiazole derivatives is a testament to their chemical tractability and biological promiscuity.

Therapeutic AreaExamples of Benzothiazole Derivatives' Activity
Oncology Inhibition of various cancer cell lines, including breast, lung, and prostate cancer. researchgate.net
Infectious Diseases Antibacterial, antifungal, antiviral, and antiprotozoal properties. jchemrev.comresearchgate.net
Neurodegenerative Diseases Potential as agents for the treatment of Alzheimer's and Parkinson's diseases. sci-hub.se
Inflammatory Diseases Anti-inflammatory and analgesic effects. researchgate.net
Other Applications Antidiabetic, anticonvulsant, and antioxidant activities. researchgate.net

Role of Guanidine (B92328) Functionality in Molecular Recognition and Biological Activity

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is another cornerstone of medicinal chemistry. Its unique electronic and structural features play a pivotal role in molecular recognition and are integral to the biological activity of numerous natural products and synthetic drugs.

Fundamental Characteristics of Guanidine Groups in Ligand-Target Interactions

The guanidinium (B1211019) cation, the protonated form of guanidine that is prevalent at physiological pH, is a key player in biological interactions. Its positive charge is delocalized over the three nitrogen atoms, creating a planar, Y-shaped structure with a high density of positive charge. mdpi.com This delocalization contributes to its ability to form strong, bidentate hydrogen bonds with negatively charged groups such as carboxylates and phosphates, which are abundant in biological systems. mdpi.com

These strong and specific interactions are fundamental to the recognition of guanidine-containing ligands by their biological targets. The geometry of the guanidinium group allows it to act as a molecular anchor, orienting the rest of the ligand for optimal binding.

Exploration of Guanidine-Containing Motifs in Pharmaceutical Design

The incorporation of a guanidine moiety is a well-established strategy in pharmaceutical design to enhance the biological activity and pharmacokinetic properties of drug candidates. Guanidine-containing compounds have demonstrated a wide range of therapeutic applications. nih.gov

Therapeutic AreaExamples of Guanidine-Containing Drugs/Candidates
Antiviral Zanamivir (Relenza®) for the treatment of influenza.
Antidiabetic Metformin, a first-line medication for type 2 diabetes.
Cardiovascular Guanethidine, an antihypertensive agent.
Anticancer Mitoguazone, an agent with potential in leukemia treatment. mdpi.com

The ability of the guanidine group to improve cell permeability and interact with specific biological targets makes it an attractive functional group for the development of new therapeutic agents.

Rationale for Investigating 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine and Related Hybrids

The strategic combination of two pharmacologically significant moieties, benzothiazole and guanidine, into a single hybrid molecule like this compound, represents a rational approach in drug design aimed at creating novel therapeutic agents with potentially enhanced or unique biological activities. researchgate.net The rationale for investigating this specific hybrid and related structures is multi-faceted.

The presence of the benzothiazole scaffold provides a well-established platform with a proven track record of diverse biological activities. benthamscience.com The substitution at the 2-position is a common strategy for modulating the pharmacological profile of benzothiazoles. benthamscience.com

The introduction of a guanidine group at this position is intended to leverage its unique properties in molecular recognition. The guanidinium cation can form strong ionic and hydrogen bond interactions with biological targets, potentially increasing the binding affinity and specificity of the hybrid molecule. mdpi.com

The methyl group at the 6-position of the benzothiazole ring is not merely a passive substituent. Modifications at this position are known to significantly influence the biological activity of benzothiazole derivatives. benthamscience.com The presence of a methyl group can impact the molecule's lipophilicity, metabolic stability, and steric interactions with the target binding site, thereby fine-tuning its pharmacological properties.

The hybridization of these two privileged scaffolds is a promising strategy for the development of new chemical entities with potential applications in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders. jchemrev.comresearchgate.net For instance, some benzothiazole-guanidine derivatives have shown promise as antibacterial agents. researchgate.net The synthesis and biological evaluation of compounds like this compound are crucial steps in exploring the therapeutic potential of this chemical space.

Synergistic Potential of Benzothiazole-Guanidine Conjugates

The conjugation of the benzothiazole scaffold with the guanidine moiety represents a rational drug design strategy aimed at harnessing the favorable pharmacological attributes of both pharmacophores. The resulting hybrid molecules, benzothiazole-guanidine conjugates, are anticipated to exhibit unique biological activity profiles, potentially arising from a synergistic interplay between the two structural components.

The benzothiazole core can serve as a rigid scaffold, orienting the appended guanidine group for optimal interaction with its biological target. Furthermore, the lipophilic nature of the benzothiazole ring can enhance the cell membrane permeability of the conjugate, facilitating its entry into cells to reach intracellular targets. The guanidine group, with its strong basicity and hydrogen bonding capacity, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Research into benzothiazole-guanidine derivatives has explored their potential in various therapeutic areas. For instance, certain conjugates have been synthesized and evaluated for their antimicrobial and antioxidant activities. The guanidinyl group is thought to enhance the interaction of these molecules with microbial cell membranes or key enzymes, leading to improved potency.

Positioning of this compound (CAS No. 86328-44-1) within Current Benzothiazole Research

This compound is a specific derivative within the broader class of benzothiazole-guanidine conjugates. Its structure features a methyl group at the 6-position of the benzothiazole ring. This substitution can influence the electronic properties and lipophilicity of the molecule, which in turn may affect its biological activity.

While extensive research has been conducted on the benzothiazole and guanidine scaffolds individually and on various derivatives of their conjugates, publicly available, in-depth research specifically detailing the synthesis, biological evaluation, and mechanism of action of this compound is limited. Its existence is confirmed in chemical databases, and it is available from commercial suppliers for research purposes. fluorochem.co.uk

The scientific interest in this particular compound stems from the established pharmacological importance of the benzothiazole and guanidine moieties. It is a logical target for synthesis and biological screening in the quest for novel therapeutic agents. The methyl substitution at the 6-position provides a point of structural variation that can be compared with other substituted or unsubstituted analogues to establish structure-activity relationships (SAR).

Future research on this compound would likely involve its synthesis and subsequent evaluation in a variety of biological assays to determine its potential as an anticancer, antimicrobial, or anti-inflammatory agent, among other possibilities. Such studies would contribute to a better understanding of the therapeutic potential of this specific benzothiazole-guanidine conjugate and the broader class of related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methyl-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-3-6-7(4-5)14-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNSKOVSMHJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Methodologies and Structural Diversification Strategies for 1 6 Methylbenzo D Thiazol 2 Yl Guanidine and Analogues

General Synthetic Routes to Substituted Benzothiazoles

The construction of the benzothiazole (B30560) core is the foundational step in the synthesis of the target compound. A variety of classical and modern synthetic methods have been developed for this purpose, offering diverse pathways to substituted benzothiazoles.

Classical and Contemporary Approaches to Benzothiazole Ring Formation

The traditional and most widely employed method for benzothiazole synthesis is the condensation of a 2-aminothiophenol (B119425) with a variety of carbonyl compounds or their equivalents. This approach, often referred to as the Jacobson synthesis, involves the reaction of 2-aminothiophenols with carboxylic acids, acyl chlorides, aldehydes, or nitriles.

More contemporary methods have focused on improving efficiency, yields, and environmental friendliness. These include:

Metal-Catalyzed Cyclizations: Transition metals like copper and palladium have been utilized to catalyze the intramolecular cyclization of thiobenzanilides. These reactions often proceed via C-S bond formation.

Oxidative Cyclizations: Various oxidizing agents can promote the cyclization of N-arylthioureas to form 2-aminobenzothiazoles. Nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides an efficient route to 2-aminobenzothiazoles under mild conditions. orgsyn.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the condensation reactions for benzothiazole formation.

Visible-Light Photoredox Catalysis: An aerobic, visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles from thioanilides has been developed, offering a green synthetic route. google.com

A summary of common reagents used for benzothiazole ring formation is presented in the table below.

Starting MaterialReagentProduct Type
2-AminothiophenolCarboxylic Acid/Acyl Chloride2-Substituted Benzothiazole
2-AminothiophenolAldehyde2-Substituted Benzothiazole
2-AminothiophenolNitrile2-Substituted Benzothiazole
N-ArylthioureaOxidizing Agent2-Aminobenzothiazole (B30445)
ThiobenzanilideTransition Metal Catalyst2-Substituted Benzothiazole

Regioselective Functionalization of the Benzothiazole Core

While the C-2 position of the benzothiazole ring is readily functionalized, achieving regioselective substitution on the benzene (B151609) ring (positions 4, 5, 6, and 7) is more challenging and crucial for creating structural diversity. Key strategies include:

Synthesis from Pre-functionalized Anilines: The most straightforward approach is to start the benzothiazole synthesis with an already substituted aniline (B41778) or p-toluidine (B81030) derivative. For instance, to obtain a 6-methyl substituted benzothiazole, p-toluidine is used as the starting material. orgsyn.org

Directed C-H Functionalization: This powerful technique utilizes a directing group to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization. While functionalization at the C-2 position is common, methods for regioselective C-H functionalization of the benzene portion of the benzothiazole ring are also being developed. nih.govnih.govresearchgate.net For example, certain catalysts and conditions can favor arylation at the C7 position of the benzothiazole core.

Electrophilic Aromatic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions such as nitration and halogenation. The position of substitution is directed by the existing substituents and the electron-donating or -withdrawing nature of the heterocyclic ring.

Synthesis of Guanidine (B92328) Derivatives at the C-2 Position of Benzothiazoles

The introduction of the guanidine moiety at the C-2 position of the benzothiazole ring is a critical transformation to arrive at the target compound and its analogues.

Established Synthetic Pathways for Benzothiazole Guanidines

The most common precursor for the synthesis of 2-guanidinobenzothiazoles is the corresponding 2-aminobenzothiazole. The conversion of the amino group into a guanidine group can be achieved through several established methods:

Reaction with Cyanamide (B42294): This is a direct and widely used method where the 2-aminobenzothiazole is reacted with cyanamide, often in the presence of an acid catalyst, to yield the 2-guanidinobenzothiazole. google.com

Guanidinylation with O-Methylisourea: Reagents like O-methylisourea sulfate (B86663) can be used to transfer a guanidino group to the 2-amino function of the benzothiazole.

Reaction with S-Methylisothiourea Derivatives: Various protected S-methylisothioureas can react with 2-aminobenzothiazoles to form guanidines.

Multi-component Reactions: Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines can provide a route to trisubstituted N-aryl guanidines. organic-chemistry.org

The general reaction scheme for the synthesis of a 2-guanidinobenzothiazole from a 2-aminobenzothiazole is depicted below.

General scheme for the guanidinylation of 2-aminobenzothiazoles.

Specific Synthesis of 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine and its Precursors

The synthesis of this compound involves a two-step process: the preparation of the precursor 2-amino-6-methylbenzothiazole (B160888), followed by the guanidinylation of this intermediate.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

A well-established method for the synthesis of 2-amino-6-methylbenzothiazole starts from p-toluidine. orgsyn.org The process involves the reaction of p-toluidine with sodium thiocyanate (B1210189) in the presence of sulfuric acid to form the intermediate p-tolylthiourea. This intermediate is then cyclized using an oxidizing agent, such as sulfuryl chloride, to yield 2-amino-6-methylbenzothiazole.

Reactant 1Reactant 2Reagent/ConditionIntermediateFinal Product
p-ToluidineSodium ThiocyanateH₂SO₄, Heatp-Tolylthiourea2-Amino-6-methylbenzothiazole
p-TolylthioureaSulfuryl Chloride--2-Amino-6-methylbenzothiazole

Step 2: Synthesis of this compound

The guanidinylation of 2-amino-6-methylbenzothiazole can be achieved by reacting it with cyanamide in the presence of a suitable acid, such as nitric acid or hydrochloric acid, in a solvent like ethanol (B145695) or water. The reaction mixture is typically heated to facilitate the condensation and formation of the guanidinium (B1211019) salt, which can then be neutralized to obtain the free base.

Synthesis of this compound from 2-amino-6-methylbenzothiazole.

Strategies for Structural Modification and Derivatization of this compound

Structural modifications of this compound can be undertaken to explore structure-activity relationships and to fine-tune its physicochemical properties. These modifications can be targeted at the guanidine moiety or the benzothiazole core.

Modification of the Guanidine Group:

The guanidine group offers several sites for derivatization.

N-Alkylation/N-Arylation: The nitrogen atoms of the guanidine group can be alkylated or arylated to introduce various substituents. Phase-transfer catalysis provides a convenient method for the alkylation of protected guanidines. acs.org Copper-catalyzed cross-coupling reactions can be employed for the N-arylation of guanidines. nih.gov

N-Acylation: The guanidine nitrogen atoms can be acylated using acylating agents like acid chlorides or anhydrides to form N-acylguanidines. nih.gov

Formation of Cyclic Guanidines: Intramolecular reactions can be designed to form cyclic guanidine derivatives, which can impose conformational constraints on the molecule.

Modification of the Benzothiazole Core:

Further functionalization of the benzothiazole ring system in this compound can provide another avenue for structural diversification.

Functionalization of the Methyl Group: The methyl group at the 6-position can be a site for further chemical transformations, such as oxidation to a carboxylic acid or halogenation.

C-H Functionalization of the Benzene Ring: As mentioned earlier, direct C-H functionalization methods can be applied to introduce substituents at other positions of the benzene ring, provided the existing guanidine group does not interfere with the reaction. Protecting the guanidine moiety might be necessary in some cases.

Modification of the 2-Amino Group (Pre-guanidinylation): Derivatization can also be performed on the 2-amino-6-methylbenzothiazole precursor before the guanidinylation step. For example, the amino group can be acylated, and this acyl group can be further modified before its conversion to the guanidine. researchgate.net

The following table summarizes potential derivatization strategies for this compound.

Modification SiteReaction TypePotential Reagents
Guanidine NitrogenN-AlkylationAlkyl halides, Phase-transfer catalyst
Guanidine NitrogenN-ArylationAryl halides, Copper catalyst
Guanidine NitrogenN-AcylationAcyl chlorides, Anhydrides
6-Methyl GroupOxidationOxidizing agents (e.g., KMnO₄)
Benzene RingC-H FunctionalizationMetal catalysts, Aryl/alkyl halides

Introduction of Diverse Substituents on the Benzene Ring of the Benzothiazole Moiety

A primary strategy for structural diversification involves introducing a wide array of substituents onto the benzene portion of the benzothiazole ring system. This allows for the systematic probing of how electronic and steric factors at specific positions influence biological activity. The most common approach to achieving this diversity is by starting the synthesis with an appropriately substituted aniline precursor. The classical synthesis, which involves the reaction of an aniline with a thiocyanate salt in the presence of bromine and acetic acid, is highly effective for producing various 6-substituted 2-aminobenzothiazoles. nih.gov

Table 1: Examples of Substituted Benzothiazole Precursors and Their Synthetic Origin

Substituent at 6-Position Starting Aniline Precursor Resulting 2-Amino-benzothiazole Reference(s)
Methyl (-CH₃) p-Toluidine 2-Amino-6-methylbenzothiazole orgsyn.org
Nitro (-NO₂) 4-Nitroaniline 2-Amino-6-nitrobenzothiazole (B160904) nih.gov
Chloro (-Cl) 4-Chloroaniline 2-Amino-6-chlorobenzothiazole scholarsresearchlibrary.com
Cyano (-CN) 4-Aminobenzonitrile 2-Amino-6-cyanobenzothiazole scholarsresearchlibrary.com

This modular approach allows for the creation of a diverse set of analogues, each with unique physicochemical properties, ready for subsequent guanidinylation and biological screening. benthamscience.com

Modifications to the Guanidine Group for Enhanced Bioactivity and Selectivity

The guanidine group is a key pharmacophore, known for its ability to form strong hydrogen bonds and engage in electrostatic interactions with biological targets. Modifying this group by adding substituents to its nitrogen atoms is a critical strategy for enhancing bioactivity and improving selectivity. The synthesis of N-substituted or N,N-disubstituted guanidine derivatives offers a pathway to modulate the basicity (pKa), lipophilicity, and steric profile of this functional group. researchgate.net

One common method to achieve this involves a multi-step process. The 2-aminobenzothiazole precursor can be reacted with an isothiocyanate (R-N=C=S) to form a thiourea (B124793) derivative. This intermediate is then treated with an amine in the presence of a coupling agent, such as mercury(II) chloride, to facilitate the formation of the substituted guanidine. researchgate.net This method allows for the introduction of a wide variety of alkyl and aryl groups onto the guanidine moiety.

Another approach utilizes specialized guanidinylating agents, such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), which can react with the 2-aminobenzothiazole to directly form the desired guanidine derivative. scholaris.ca These methods provide robust and flexible routes to a diverse range of analogues.

Table 2: Strategies for Guanidine Group Modification

Modification Type Synthetic Strategy Key Reagents Resulting Structure Reference(s)
N-Aryl Substitution Reaction with aryl isothiocyanate, followed by aminolysis 1. Ar-NCS2. R'-NH₂, HgCl₂ N-Aryl-N'-(benzothiazol-2-yl)guanidine researchgate.net
N,N-Disubstitution Reaction with N,N-disubstituted carbamoyl (B1232498) chloride or similar Cl-C(=NR)NR₂ N,N-Disubstituted-N'-(benzothiazol-2-yl)guanidine researchgate.net

These modifications are instrumental in optimizing the interaction of the guanidine group with specific amino acid residues in a target protein, potentially leading to increased potency and a more desirable selectivity profile. researchgate.net

Development of Libraries for Comprehensive Structure-Activity Relationship Investigations

To systematically explore the structure-activity relationships (SAR) of this compound analogues, researchers often employ combinatorial or parallel synthesis techniques to generate large libraries of related compounds. nih.gov This approach allows for the efficient investigation of how different combinations of substituents on both the benzothiazole ring and the guanidine group affect a specific biological outcome, such as antimicrobial or anticancer activity. researchgate.netnih.gov

The development of such a library typically follows a modular design. A set of diverse 2-aminobenzothiazole cores is synthesized, incorporating various substituents on the benzene ring as described in section 2.3.1. Each of these cores is then subjected to a series of parallel reactions with different guanidinylating agents or building blocks, as outlined in section 2.3.2. This matrix-based approach rapidly generates a large number of unique chemical entities.

For example, a library could be constructed by reacting ten different substituted 2-aminobenzothiazoles with ten different amines in a thiourea-based guanidinylation protocol, resulting in one hundred distinct final compounds. These compounds are then screened for biological activity, and the results are analyzed to identify key structural features that correlate with high potency or selectivity. nih.gov This iterative process of library synthesis and screening is a cornerstone of modern medicinal chemistry, enabling the rapid identification of lead compounds and the refinement of the SAR to guide further drug development efforts. benthamscience.com

In Vitro Pharmacological Profiling and Biological Activity Spectrum of 1 6 Methylbenzo D Thiazol 2 Yl Guanidine and Its Analogs

Enzyme Inhibition Studies

The therapeutic potential of 1-(6-methylbenzo[d]thiazol-2-yl)guanidine and its analogs is significantly highlighted by their diverse enzyme inhibitory activities. These compounds have been investigated against several key enzymes implicated in various pathological conditions, demonstrating a broad spectrum of pharmacological interactions.

Inhibition of Serine Proteinases (e.g., Thrombin, Trypsin) by Benzothiazole (B30560) Guanidines

Benzothiazole guanidines have been identified as a scaffold of interest in the pursuit of serine proteinase inhibitors. Initial investigations into fragments containing a benzothiazole guanidine (B92328) structure revealed them to be weak inhibitors of thrombin, a crucial enzyme in the coagulation cascade. documentsdelivered.comnih.gov A study aimed at discovering novel neutral P1 fragments for thrombin inhibitors utilized Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) NMR to identify compounds that bind to thrombin, which was then confirmed by Biacore A100 affinity measurements and enzyme assays. documentsdelivered.comnih.gov

While the inhibitory effect on thrombin was modest, further exploration of this chemical class led to an interesting discovery. A structure-based design approach was used to synthesize a series of optimized substituted benzothiazole guanidines. documentsdelivered.comnih.gov Subsequent testing of these compounds against human trypsin I and human trypsin IV unveiled unexpected inhibitory activity and selectivity for some of the derivatives. documentsdelivered.comnih.gov This suggests that while the initial affinity for thrombin was low, the benzothiazole guanidine scaffold serves as a promising starting point for developing selective trypsin inhibitors. documentsdelivered.comnih.gov The development of selective inhibitors for proteases that share similar active sites is a significant challenge in drug design. nih.gov

Modulation of Hydroxysteroid Dehydrogenases (e.g., 17β-HSD10) Activity

A significant area of research for benzothiazole derivatives, including guanidines, has been their interaction with 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This mitochondrial enzyme is a potential therapeutic target for Alzheimer's disease due to its interaction with amyloid-beta peptide and its role in neurosteroid metabolism. researchgate.netnih.govfebscongress.org A variety of benzothiazole-based compounds, including ureas, thioureas, and guanidines, have been synthesized and evaluated for their ability to inhibit this enzyme. nih.gov

These non-steroidal inhibitors have demonstrated potent activity, with IC50 values ranging from the nanomolar to the low micromolar range. researchgate.net For instance, a series of novel benzothiazole-derived 17β-HSD10 inhibitors were designed, and their inhibitory potency was evaluated. Several of these compounds exhibited submicromolar IC50 values in an estradiol (B170435) (E2) based assay. nih.gov The most potent of these inhibitors displayed mixed-type inhibition, indicating that they bind to the enzyme's active site in a manner that is partially competitive with the substrate. nih.gov This interaction is noncovalent and highlights the potential for these compounds to modulate the enzymatic activity of 17β-HSD10. nih.gov The development of these inhibitors is considered a promising strategy for mitigating the symptoms and modifying the progression of Alzheimer's disease. researchgate.net

Compound Type Target Enzyme Inhibitory Potency (IC50) Mechanism of Action Potential Application
Benzothiazolyl Ureas/Thioureas/Guanidines17β-HSD10Nanomolar to low micromolarMixed-type inhibitionAlzheimer's Disease

Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Conjugates

Benzothiazole sulfonamides incorporating cyclic guanidine moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These zinc metalloenzymes are involved in a variety of physiological processes, and their inhibition is a therapeutic strategy for several diseases. nih.gov A study focusing on brain-associated hCA isoforms synthesized a library of substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides. nih.gov

The inhibitory activity of these compounds was tested against hCA I, II, IV, and VII. The results showed that primary sulfonamide-containing guanidines were potent inhibitors of the cytosolic isoforms hCA I, II, and VII, with inhibition constants (KIs) in the low nanomolar to micromolar range. nih.govresearchgate.net Notably, these compounds were inactive against the membrane-bound isoform hCA IV. nih.govresearchgate.net The study revealed that isoforms hCA II and VII were potently and selectively inhibited. nih.govresearchgate.net For example, a methyl-substituted compound showed superior inhibitory potency towards hCA VII, a promising target for the treatment of neuropathic pain. nih.gov The structure-activity relationship indicated that the substitution pattern on the benzothiazole and guanidine moieties significantly influences the inhibitory activity and selectivity. nih.govunifi.itresearchgate.net

Compound Series hCA I (KI) hCA II (KI) hCA VII (KI) hCA IV (KI)
Guanidine-containing benzothiazole-6-sulphonamidesLow micromolarLow nanomolarLow nanomolarInactive

Exploration of Other Relevant Enzymatic Targets

The therapeutic applicability of the benzothiazole scaffold extends to other enzymatic targets beyond serine proteases and hydroxysteroid dehydrogenases. Research has shown that derivatives of this heterocyclic system can interact with a range of enzymes implicated in various diseases.

One such target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme that regulates cortisol levels and is linked to obesity and metabolic disorders. nih.govresearchgate.net Fifteen benzothiazole derivatives were designed and evaluated for their affinity to 11β-HSD1, with some compounds showing promise as inhibitors. nih.gov

Another enzyme of interest is the NEDD8 activating enzyme (NAE) , which plays a critical role in cellular functions in cancer. nih.gov Through target-based virtual screening, benzothiazole derivatives have been identified as potent, non-covalent NAE inhibitors, with some exhibiting antitumor activities in the nanomolar range. nih.gov

Furthermore, in the context of infectious diseases, benzothiazole derivatives have been investigated as potential inhibitors of Leishmania major Pteridine Reductase 1 (LmPTR1) . nih.gov This enzyme is a promising drug target for leishmaniasis. Computational studies, including QSAR and molecular docking, have identified benzothiazole compounds that could act as promising LmPTR1 inhibitors. nih.gov

Antimicrobial Activity Investigations

The benzothiazole ring system, often in conjunction with a guanidine moiety, is a recognized pharmacophore in the development of antimicrobial agents. These compounds have been shown to possess a broad spectrum of activity against various pathogenic microorganisms. researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Numerous studies have synthesized and evaluated series of benzothiazole derivatives, revealing their potential as antibacterial agents. researchgate.netresearchgate.net

For instance, a series of novel quinolinium derivatives incorporating a 3-methylbenzo[d]thiazol moiety exhibited strong antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and NDM-1 Escherichia coli. nih.gov One compound, in particular, showed superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than those of methicillin (B1676495) and vancomycin (B549263) against the resistant strains. nih.gov The proposed mechanism of action for these compounds involves the disruption of FtsZ, a key protein in bacterial cell division. nih.gov

Other studies have focused on different substitutions on the benzothiazole ring to enhance antibacterial potency. nih.gov For example, the replacement of a 6-OCF3 substituent with a 6-Cl in the benzothiazole moiety led to a significant improvement in antibacterial activity against S. aureus, MRSA, and a resistant strain of E. coli. nih.gov The broad-spectrum antibacterial activity of these compounds makes them promising candidates for further development in the fight against infectious diseases. mdpi.comnih.gov

Bacterial Strain Compound Type Activity (MIC)
Staphylococcus aureus (Gram-positive)3-methylbenzo[d]thiazol-methylquinolinium derivativesPotent; lower than methicillin for MRSA
Escherichia coli (Gram-negative)3-methylbenzo[d]thiazol-methylquinolinium derivativesPotent against NDM-1 strain
Pseudomonas aeruginosa (Gram-negative)2-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole derivatives0.10 mg/mL (most active compound)
Listeria monocytogenes (Gram-positive)6-Cl substituted benzothiazole derivativesImproved activity over other substitutions
Salmonella typhimurium (Gram-negative)6-Cl substituted benzothiazole derivativesImproved activity over other substitutions

Antifungal Properties of Benzothiazole Derivatives

The benzothiazole scaffold is a core component of various derivatives investigated for their antifungal potential. benthamdirect.com Research has shown that compounds incorporating this structure exhibit significant activity against a range of fungal pathogens. benthamdirect.comnih.gov Modifications to the benzothiazole core have led to the development of analogs with a broad spectrum of antifungal action. rsc.org

One area of research has focused on derivatives of FTR1335, a potent N-Myristoyltransferase (NMT) inhibitor. rsc.orgresearchgate.net A series of these benzothiazole derivatives demonstrated an expanded antifungal spectrum compared to the parent compound. rsc.org Notably, a specific analog, designated as compound 6m , showed potent inhibitory activity against a wide array of fungal pathogens, including both systemic fungi and dermatophytes. rsc.orgresearchgate.net Its efficacy against Cryptococcus neoformans and Candida glabrata was found to be superior to that of the commonly used antifungal agent, fluconazole. rsc.orgresearchgate.net

Other studies have explored different structural modifications. For instance, (E)-1-(1-(substitutedphenyl)ethylidene)-2-(6-methylbenzo[d]thiazol-2-yl) hydrazine (B178648) analogues have been synthesized and evaluated. researchgate.net Within this series, certain compounds exhibited high activity against Candida albicans and Aspergillus fumigatus. researchgate.net Similarly, other C-6 methyl substituted benzothiazole derivatives, specifically compounds D-02 and D-08 , have been identified as potent agents against C. albicans. hilarispublisher.com Heteroarylated benzothiazoles have also shown good antifungal activity. nih.gov

The guanidine moiety, a key feature of this compound, is also present in other known antifungal agents, suggesting its potential contribution to the compound's activity. nih.gov

Table 1: Antifungal Activity of Selected Benzothiazole Derivatives

Compound/SeriesFungal SpeciesKey FindingsReference
Compound 6m (FTR1335 analog)Cryptococcus neoformans, Candida glabrataActivity was higher than that of fluconazole. rsc.orgresearchgate.net
2-(aryloxymethyl) benzothiazole derivativesPhytopathogenic fungi (e.g., F. solani)Exhibited significant antifungal activities. nih.gov
(E)-1-(1-(substitutedphenyl)ethylidene)-2-(6-methylbenzo[d]thiazol-2-yl) hydrazine analoguesCandida albicans, Aspergillus fumigatusCertain analogues showed high activity against these species. researchgate.net
C-6 methyl substituted derivatives (D-02, D-08)Candida albicans, Aspergillus NigerDemonstrated potent activity. hilarispublisher.comresearchgate.net

Antiviral Activities, Including Specific Viral Targets and Replication Inhibition

Benzothiazole derivatives have been identified as potent antiviral agents, demonstrating a broad spectrum of activity against various viruses. mdpi.comnih.govbohrium.com The versatility of the benzothiazole ring allows for functionalization at multiple positions, making it an attractive scaffold for the design of novel antiviral drugs. nih.gov

Research has revealed that these compounds can act on diverse molecular targets within the viral replication cycle, including essential enzymes like protease, helicase, polymerase, and reverse transcriptase. nih.govbohrium.com For example, a derivative, 2-(4-nitroanilino)-6-methylbenzothiazole , was found to inhibit the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), thereby blocking HCV RNA replication in a dose-dependent manner. nih.gov

Further studies have synthesized and evaluated benzothiazole-guanidine derivatives for their antiviral properties. A series of methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-α-D-glucopyranosides, which are guanidine derivatives of benzothiazole, displayed anti-influenza activity. nih.gov Other research on newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones showed that some of these compounds could achieve a viral reduction of 50% or more against coxsackievirus B4 (CBV4), herpes simplex virus type 1 (HSV-1), hepatitis A virus (HAV), HCV, and adenovirus type 7 (HAdV7). acs.org

The antiviral potential of the benzothiazole moiety extends to plant viruses as well, with some derivatives showing moderate activity against the tobacco mosaic virus (TMV). researchgate.net

Table 2: Antiviral Targets of Benzothiazole Derivatives

Compound/Analog ClassTarget VirusViral Target/Mechanism of ActionReference
2-(4-nitroanilino)-6-methylbenzothiazoleHepatitis C Virus (HCV)Inhibition of RNA-dependent RNA polymerase (RdRp) nih.gov
Benzothiazole-guanidine derivativesInfluenza B VirusInhibition of viral activity. nih.gov
(3-benzo[d]thiazole-2-yl)-2-pyridonesCBV4, HSV-1, HAV, HCV, HAdV7Inhibition of viral replication. acs.org
General Benzothiazole DerivativesVarious (HCV, HIV, Dengue)Protease, helicase, polymerase, reverse transcriptase. nih.govbohrium.com

Neuropharmacological and Neuroprotective Assessments

Benzothiazole derivatives have shown considerable potential in the field of neuropharmacology, with numerous compounds being investigated for their neuroprotective effects. ijprems.com Riluzole, a well-known benzothiazole derivative, is used for its neuroprotective properties. ijprems.comnih.gov

Evaluation of Neuroprotective Effects in Ischemia/Reperfusion Injury Models by Benzothiazole-Guanidine Derivatives

The neuroprotective capacity of benzothiazole-guanidine derivatives has been specifically evaluated in models of cerebral ischemia-reperfusion (I/R) injury. A study investigating the effects of several guanidine derivatives, including N-[4-(chlorbenzoyl)benztiazol-2-yl]guanidine , found that these compounds could counteract the pathological increase in biochemiluminescence parameters associated with I/R injury. nih.gov The administration of these guanidine derivatives during brain I/R was shown to increase the specific activity of aconitase, an enzyme whose function is typically diminished in this pathological state. nih.gov These findings suggest that such compounds may act as neuroprotectors by preventing the development of free radical oxidation. nih.gov

Another benzothiazole derivative, AS601245 , has also demonstrated significant neuroprotection in both global and focal cerebral ischemia models. nih.gov This compound was found to promote cell survival and protect against the delayed loss of hippocampal CA1 neurons following an ischemic event. nih.gov

Potential as Modulators of Neuronal Ion Channels

The mechanism of action for some neuroprotective benzothiazole derivatives involves the modulation of neuronal ion channels. For instance, the therapeutic effects of Riluzole are attributed, in part, to its function as a voltage-gated sodium channel blocker. nih.gov The guanidinium (B1211019) group, present in this compound, is known to interact with and can be transported through certain ion channels. nih.gov Studies using radiolabeled guanidinium have helped to probe the function of voltage-gated sodium channels and 5-HT3 receptor channels, indicating that the guanidine moiety itself is a tool for studying ion channel flux. nih.gov While direct evidence for this compound is not specified, the activities of its structural relatives suggest that modulation of neuronal ion channels is a plausible mechanism of action for this class of compounds.

Mechanistic Insights into Neuroprotective Pathways

The neuroprotective effects of benzothiazole derivatives are mediated through several cellular and molecular pathways. A primary mechanism is the mitigation of oxidative stress. nih.govnih.gov As seen in I/R models, benzothiazole-guanidine derivatives can prevent excessive free radical oxidation and restore the activity of redox-sensitive enzymes like aconitase. nih.gov

Another key neuroprotective pathway involves the inhibition of specific signaling cascades associated with cell death. The compound AS601245 exerts its protective effects by inhibiting the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in ischemia-induced apoptosis. nih.gov Furthermore, various thiazole (B1198619) and benzothiazole derivatives have been shown to possess antioxidant properties and can protect neuronal cells from damage by reducing intracellular reactive oxygen species (ROS) and preventing mitochondrial dysfunction. nih.govresearchgate.net Some derivatives also exhibit anti-inflammatory action by modulating pathways such as NF-κB and MAPK, and suppressing microglial activation. alphagalileo.org

Anticancer Research Applications

Benzothiazole and its derivatives represent a significant class of compounds with a broad spectrum of biological activities, including notable anticancer properties. nih.govresearchgate.netresearchgate.net These compounds have been shown to be effective against a variety of cancer cell lines through numerous mechanisms of action. nih.govresearchgate.net

Specifically, benzothiazole guanidine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity. One study investigated their effects against human colon cancer (HCT-116), human gastric cancer (MGC-803), and human prostate cancer (PC-3) cell lines. researchgate.net A particular compound from this series, 6j , demonstrated outstanding antiproliferative activity, with IC₅₀ values of 0.182 µM against HCT-116 cells and 0.035 µM against MGC-803 cells. researchgate.net

The anticancer mechanisms of benzothiazole derivatives are diverse. Some act as inhibitors of crucial enzymes, such as carbonic anhydrase, which is associated with hypoxic tumors. nih.govresearchgate.net Others, like the 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative 45 , have been shown to inhibit the ALK/PI3K/AKT signaling pathway in lung cancer cells, leading to cell cycle arrest and apoptosis. nih.gov The compound PMX610, a 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has also been reported to possess potent and selective anti-tumor properties against non-small cell lung, colon, and breast cancer cell lines. frontiersin.org The structural versatility of the benzothiazole scaffold continues to make it a promising platform for the development of novel anticancer agents. nih.govnih.gov

Table 3: In Vitro Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC₅₀)Reference
Benzothiazole guanidine derivative 6jHCT-116 (Colon), MGC-803 (Gastric)0.182 µM, 0.035 µM researchgate.net
Hydrazine based benzothiazole 11Hela (Cervical), COS-7 (Kidney)2.41 µM, 4.31 µM nih.gov
Compound 45A549 (Lung)0.44 µM nih.gov
PMX610Breast, Colon, LungPotent and selective activity. frontiersin.org

In Vitro Cytotoxicity and Antiproliferative Activity against Various Cancer Cell Lines

One notable analog, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45), has shown potent antiproliferative activity against A549 lung cancer cells with an IC₅₀ value of 0.44 μM. researchgate.netnih.gov This compound exhibited good selectivity in its anticancer action. researchgate.netnih.gov In another study, a glucosylated rhodanine (B49660) derivative (compound 6) demonstrated potent cytotoxicity against MCF-7, HepG2, and A549 cells, with IC₅₀ values of 11.7, 0.21, and 1.7 µM, respectively. researchgate.net These values were notably lower than those of the standard chemotherapeutic drug doxorubicin. researchgate.net

Furthermore, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones has been synthesized and evaluated for cytotoxic potential. Many of these compounds exhibited potent activity with IC₅₀ values of less than 10 μM in various human cancer cell lines. nih.gov For instance, compound 6c showed promising cytotoxicity against the HCT-116 human colon cancer cell line with an IC₅₀ value of 9.02 μM and even higher potency against the SK-MEL-28 human melanoma cell line with an IC₅₀ of 3.46 μM. nih.gov

Indolyl-hydrazinyl-thiazole derivatives have also been investigated for their in vitro cytotoxicity. nih.gov Significant cytotoxic activity was reported for 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (compound 1 ) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (compound 3 ) on both A2780 (human ovarian cancer) and HeLa (human cervical cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Three different benzothiazole derivatives, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A), N-(benzo[d]thiazol-2-yl)acetamide (B), and 6-nitrobenzo[d]thiazol-2-ol (C), were evaluated for their cytotoxicity against the human lung carcinoma cell line A549. researchgate.netbiointerfaceresearch.com Compounds A and C showed mild but interesting cytotoxic properties, with IC₅₀ values of 68 μg/mL and 121 μg/mL, respectively. researchgate.netbiointerfaceresearch.com

The antiproliferative activities of various benzothiazole analogs are summarized in the interactive data table below.

CompoundCancer Cell LineIC₅₀ (µM)
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45)A549 (Lung)0.44
Glucosylated rhodanine derivative (6)MCF-7 (Breast)11.7
Glucosylated rhodanine derivative (6)HepG2 (Liver)0.21
Glucosylated rhodanine derivative (6)A549 (Lung)1.7
2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (6c)HCT-116 (Colon)9.02
2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (6c)SK-MEL-28 (Melanoma)3.46
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1)A2780 (Ovarian)11.6
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1)HeLa (Cervical)22.4
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)A2780 (Ovarian)12.4
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)HeLa (Cervical)19.4
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)A549 (Lung)68 (µg/mL)
6-nitrobenzo[d]thiazol-2-ol (C)A549 (Lung)121 (µg/mL)

Proposed Mechanisms of Anticancer Action (e.g., enzyme inhibition, DNA interaction, apoptosis induction)

The anticancer effects of benzothiazole analogs are attributed to a variety of mechanisms, including the inhibition of key enzymes involved in cancer progression, interaction with DNA, and the induction of apoptosis.

For instance, the potent cytotoxic glucosylated rhodanine derivative, compound 6 , was found to be a topoisomerase II inhibitor with an IC₅₀ value of 6.9 µM and also capable of DNA intercalation with an IC₅₀ of 19.6 µM. researchgate.net This compound was also shown to significantly induce apoptotic cell death in HepG2 cells, arresting the cell cycle in the S-phase and upregulating apoptosis-related genes while downregulating the anti-apoptotic protein Bcl-2. researchgate.net

Another analog, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45), was found to induce G1-phase arrest in the cell cycle and inhibit the ALK/PI3K/AKT signaling pathway. researchgate.netnih.gov This compound also disrupted the mitochondrial membrane potential and promoted apoptosis. researchgate.netnih.gov

Furthermore, a di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) complex (C1) has been investigated for its mechanism of action. nih.gov Molecular docking simulations suggest that the anticancer properties of this compound may be linked to the inhibition of the Ki-67 protein, which is involved in cell cycle regulation. nih.gov

The antiproliferative activity of some amidino- and amino-substituted 2-phenylbenzothiazole (B1203474) derivatives has been linked to their ability to generate DNA adducts in sensitive tumor cells following metabolic activation by cytochrome P450. researchgate.net DNA binding assays with certain 6-amidinobenzothiazole ligands have indicated a non-covalent interaction with DNA, suggesting both minor groove binding and intercalation as possible modes of interaction. researchgate.net

Other Biological Activities (in vitro, mechanistic focus)

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Benzothiazole derivatives have demonstrated notable anti-inflammatory properties through the modulation of various inflammatory pathways and mediators. A study on a 6-nitrobenzo[d]thiazol-2-amine (N3) derivative in a zebrafish larvae model showed significant anti-inflammatory and antioxidant effects. nih.gov The findings suggest that these derivatives have the therapeutic potential to reduce inflammation and oxidative stress. nih.gov

The modulation of inflammatory mediators can be a promising therapeutic strategy. mdpi.com The adsorption of inflammatory mediators can lead to a decrease in endothelial cell activation, as demonstrated by a reduction in the secretion of IL-6 and IL-8, and a decrease in the surface expression of adhesion molecules like ICAM-1 and E-selectin. mdpi.com

Furthermore, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity. nih.gov The most active compounds were found to be selective inhibitors of COX-1, with an inhibitory effect superior to the reference drug naproxen. nih.gov Docking studies revealed that the interaction with the Arg120 residue in the COX-1 active site is likely responsible for this activity. nih.gov

Antidiabetic Potential and Glucose Metabolism Modulation

Several analogs of this compound have been investigated for their potential in managing diabetes through the modulation of glucose metabolism. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity. nih.gov A number of these compounds showed a significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov The proposed mechanism of action for these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov

In another study, pyrazolobenzothiazine derivatives were investigated for their antidiabetic potential. nih.gov These compounds were found to be effective inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov One synthetic pyrazolobenzothiazine compound (S1) exhibited effective IC₅₀ values for α-glucosidase (3.91 µM) and α-amylase (8.89 µM) and demonstrated a competitive type of inhibition for both enzymes. nih.gov

Furthermore, 2-aminobenzothiazole (B30445) derivatives linked to isothioureas or guanidines have been evaluated for the treatment of type 2 diabetes. nih.gov In silico studies, including molecular docking, have shown that some of these compounds have a high affinity for PPARγ, a key regulator of glucose metabolism and insulin (B600854) sensitivity. nih.gov

The inhibitory activities of various benzothiazole analogs on key enzymes in glucose metabolism are presented in the interactive data table below.

Compound ClassTarget EnzymeActivity/IC₅₀Proposed Mechanism
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides11β-HSD1InhibitionLowering of plasma glucose
Pyrazolobenzothiazine derivative (S1)α-glucosidase3.91 µMCompetitive inhibition
Pyrazolobenzothiazine derivative (S1)α-amylase8.89 µMCompetitive inhibition
2-aminobenzothiazole-guanidine derivativesPPARγHigh affinityAgonism

Antimalarial and Antitubercular Activities

The guanidine moiety, present in this compound, is a structural feature found in a number of compounds with antimalarial activity. Marine guanidine alkaloids, such as batzelladines, have shown potent antiplasmodial activity. dtic.mil Guanidinoimidazolidinedione derivatives have also been reported to possess causal prophylactic antimalarial activity. nih.govbiorxiv.org

In the context of antitubercular activity, a series of 6-trifluoro substituted 8-nitrobenzothiazinones (BTZs) have been identified as a novel class of antitubercular agents. mdpi.com Their mechanism of action involves the inhibition of decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. mdpi.com To improve the physicochemical properties of these compounds, 6-methanesulfonyl substituted derivatives were designed, and some of these exhibited minimum inhibitory concentrations (MICs) of less than 40 nM against Mycobacterium tuberculosis. mdpi.com

Furthermore, an amino-benzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis. nih.gov The lead compound from this series demonstrated good bactericidal activity against both replicating and nonreplicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages. nih.gov Thiazoloquinazoline phenylhydrazones have also been synthesized and tested for their antituberculosis activity, with some derivatives showing promising inhibition. biointerfaceresearch.com

Anticonvulsant Properties and Related Biological Effects

Analogs of this compound have also been explored for their potential as anticonvulsant agents. A study on a 6-nitrobenzo[d]thiazol-2-amine (N3) derivative in a zebrafish model of epilepsy demonstrated neuroprotective effects and behavioral improvements, including enhanced motor coordination and increased GABA levels. nih.gov

A series of 2-amino-6-nitrobenzothiazole (B160904) derived semicarbazones were investigated for their anticonvulsant activity in various in-vivo animal seizure models. nih.gov One of the lead candidates from this series exhibited excellent in-vivo maximal electroshock (MES) activity and also showed neuroprotection in a kainic acid-induced neuroprotection assay. nih.gov

Furthermore, N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.net Several of these compounds displayed significant anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.net Another series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- researchgate.netnih.gov-oxazinane-2-thiones also showed potent anticonvulsant activity in MES and scPTZ models in mice. researchgate.net The mechanism of action for some of these anticonvulsant benzoxazole (B165842) derivatives is suggested to be, at least in part, through an increase in the level of the inhibitory neurotransmitter GABA in the brain.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Pharmacophoric Features within the 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine Scaffold

Pharmacophore modeling identifies the essential structural features responsible for a molecule's biological activity. The this compound scaffold possesses a unique combination of an aromatic, heterocyclic benzothiazole (B30560) ring system and a highly basic guanidine (B92328) group, suggesting distinct roles for each in target recognition and binding.

The benzothiazole nucleus is a versatile scaffold found in numerous pharmacologically active compounds. nih.gov Its biological activity can be significantly modulated by the nature and position of substituents on the benzene (B151609) ring. researchgate.net Studies on various 2-aminobenzothiazole (B30445) derivatives have shown that modifications to this ring system can drastically alter therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net

For instance, research on related benzothiazole structures has demonstrated that introducing electron-withdrawing groups, such as nitro or cyano moieties, at the C-6 position can enhance antiproliferative activity. mdpi.com Conversely, the introduction of different functional groups can lead to a wide array of biological responses. The strategic placement of substituents affects the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its ability to fit into and interact with specific biological targets. A summary of these findings from related compounds is presented in Table 1.

Table 1: Influence of Benzothiazole Ring Substituents on Biological Activity in Analogous Compounds

Position of Substitution Substituent Type Observed Effect on Bioactivity Reference(s)
C-6 Nitro (NO₂) Increased antiproliferative activity mdpi.com
C-6 Cyano (CN) Increased antiproliferative activity mdpi.com
C-6 Cationic Amidine Altered antitumor activity against different cell lines mdpi.com
C-6 Chloro (Cl) Potent insecticidal activity against diamondback moth nih.govnih.gov

The presence of a methyl group at the C-6 position of the benzothiazole ring is a key structural feature of this compound. Methyl substitutions are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of the benzothiazole scaffold, a methyl group at C-6 has been specifically implicated in enhancing therapeutic importance, particularly in the development of antifungal agents. scitechjournals.com

Studies involving C-6 methyl-substituted novel benzothiazole derivatives have highlighted their efficacy against fungal pathogens like Candida albicans and Aspergillus niger. scitechjournals.comresearchgate.net The methyl group, being a small, lipophilic moiety, can enhance binding to hydrophobic pockets within a target protein, improve membrane permeability, and favorably alter the metabolic stability of the compound. The synthesis of various 2-amino-6-methylbenzothiazole (B160888) derivatives has been a strategy to produce compounds with significant antimicrobial activity. nih.govmdpi.com

The guanidine group is a critical pharmacophore found in many natural and synthetic biologically active molecules. mdpi.com Its defining characteristic is its high basicity (pKa ≈ 13.5), which ensures it is protonated and positively charged under physiological conditions. mdpi.com This cationic nature is crucial for forming strong electrostatic interactions, such as salt bridges, with anionic residues (e.g., aspartate, glutamate) in the active site of a receptor or enzyme. nih.gov

Furthermore, the guanidinium (B1211019) ion's planar structure and ability to act as a multiple hydrogen bond donor allow it to form extensive and highly specific hydrogen bond networks with its target. mdpi.comnih.gov This "fork-like" structure can engage with multiple points in a binding pocket, contributing significantly to binding affinity and specificity. mdpi.com In many therapeutic agents, the guanidine moiety is essential for the primary binding event that initiates the biological response. nih.gov The combination of the guanidine group with a benzothiazole scaffold has been explored for developing novel inhibitors for targets like carbonic anhydrase. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational techniques, particularly molecular docking, have become indispensable tools in modern drug discovery for predicting and analyzing the interactions between a ligand and its biological target at a molecular level.

While specific molecular docking studies for this compound are not extensively reported, numerous computational studies on structurally related benzothiazole derivatives provide valuable insights into the potential binding modes of this scaffold. wjarr.comfrontiersin.org Molecular docking simulates the most likely conformation of a ligand when bound to a target protein, and it calculates a "docking score" to estimate the binding affinity. wjarr.com

These simulations have been applied to various benzothiazole analogs to explore their potential as inhibitors for a range of targets, including:

GABA-Aminotransferase (GABA-AT): As potential anticonvulsant agents. wjarr.com

DNA Topoisomerase II: As potential anticancer drugs. researchgate.net

Monoamine Oxidase B (MAO-B): For the treatment of neurodegenerative diseases. frontiersin.org

DNA Gyrase Subunit B: As potential antimicrobial agents. nih.gov

In these studies, the benzothiazole core typically engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding site. Functional groups attached at the 2-position, such as the guanidine moiety in the title compound, are pivotal for forming specific hydrogen bonds and electrostatic interactions that anchor the ligand within the active site. Table 2 summarizes findings from docking studies on related benzothiazole compounds, illustrating the types of interactions this scaffold can form.

Table 2: Summary of Molecular Docking Studies on Analogous Benzothiazole Derivatives

Compound Class Biological Target Key Interactions Observed Predicted Activity Reference(s)
Designed Benzothiazole Derivatives GABA-Aminotransferase (GABA-AT) Hydrogen bonding with amino acid residues Anticonvulsant wjarr.com
Quinazolinone-Benzothiazole Hybrids DNA Topoisomerase II Not specified Anticancer researchgate.net
Benzothiazole-Piperazine Derivatives DNA Gyrase Subunit B (S. aureus) Interactions with key residues in the active site Antimicrobial nih.gov

These computational analyses affirm that the benzothiazole scaffold serves as an effective anchor, while substituents at the C-2 and C-6 positions fine-tune the binding affinity and selectivity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like guanidinobenzothiazoles, including this compound, QSAR models can be instrumental in predicting the biological activities of newly designed analogs and in understanding the physicochemical properties crucial for their therapeutic effects.

A typical QSAR study involves the calculation of a wide array of molecular descriptors for a set of molecules with known activities. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then employed to develop a predictive model.

For instance, a hypothetical QSAR model for a series of guanidinobenzothiazole derivatives might take the form of the following equation:

pIC50 = β0 + β1(logP) + β2(Dipole_Moment) + β3(Molecular_Surface_Area)

In the context of this compound, a QSAR analysis would involve synthesizing a series of analogs with variations at different positions of the benzothiazole ring and the guanidine moiety. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be constructed to correlate this activity with calculated molecular descriptors. Such a model could reveal, for example, that the presence of a methyl group at the 6-position contributes favorably to the activity due to specific steric or electronic effects. The predictive power of the developed QSAR model is assessed through rigorous internal and external validation techniques to ensure its robustness and applicability for designing novel, more potent compounds.

Table 1: Example of Molecular Descriptors Used in a Hypothetical QSAR Study of this compound Analogs

CompoundpIC50 (Experimental)LogPDipole Moment (Debye)Molecular Surface Area (Ų)
Analog 16.53.24.5350
Analog 27.13.84.1375
Analog 35.92.95.2340
Analog 47.54.13.9380

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its dynamic interactions with a biological target, such as a protein receptor or enzyme.

To perform an MD simulation, the compound is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a specific period, usually nanoseconds to microseconds.

When the compound is simulated in complex with its target protein, MD can elucidate the stability of the binding pose predicted by molecular docking. It can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. The simulation can also highlight the role of water molecules in mediating the interaction between the ligand and the protein. The binding free energy, a critical parameter for predicting the affinity of a compound for its target, can also be calculated from the MD simulation data using methods like MM/PBSA or MM/GBSA.

Table 2: Hypothetical Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound with a Target Protein

DonorAcceptorOccupancy (%)Average Distance (Å)
Guanidine N-HProtein Asp COO-95.22.8
Guanidine N-HProtein Glu COO-88.52.9
Protein Tyr OHGuanidine N75.33.1

De Novo Drug Design Approaches Based on Scaffold Insights

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than by modifying existing compounds. The benzothiazole scaffold, as present in this compound, can serve as a foundational element for such design approaches.

De novo design algorithms typically work by assembling molecular fragments or individual atoms within the binding site of a target protein. These algorithms can be broadly classified into two categories: atom-based and fragment-based methods. Atom-based methods build molecules atom by atom, while fragment-based methods connect pre-defined chemical fragments in a combinatorial fashion.

Starting with the this compound scaffold docked into the active site of a target protein, a de novo design program could explore various chemical modifications to optimize the interactions with the surrounding amino acid residues. For example, the program could suggest replacing the methyl group at the 6-position with other substituents, such as halogens or small alkyl chains, to enhance hydrophobic interactions. It could also explore different substitution patterns on the benzothiazole ring or modifications to the guanidine group to form additional hydrogen bonds.

The generated novel structures are then scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates can then be synthesized and experimentally tested, providing a rapid and efficient way to explore a vast chemical space and identify novel drug candidates. This approach, guided by the structural insights from the this compound scaffold, can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Table 3: Example of Hypothetical De Novo Designed Molecules Based on the this compound Scaffold

Molecule IDProposed ModificationPredicted Binding Affinity (kcal/mol)Synthetic Accessibility Score
DN-0016-Chloro substitution-9.88.5
DN-0025-Fluoro substitution-9.58.2
DN-003N'-cyano guanidine-10.27.9
DN-0044-Hydroxy substitution-9.18.8

Advanced Methodologies and Future Research Perspectives

Integration of Omics Technologies in Mechanistic Elucidation

To achieve a comprehensive understanding of the biological effects of 1-(6-methylbenzo[d]thiazol-2-yl)guanidine, the integration of "omics" technologies is paramount. These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Proteomics and metabolomics offer powerful tools to identify the direct molecular targets of this compound and to map the downstream cellular pathways it modulates. A conceptual workflow for the application of these technologies is presented in Table 1.

Proteomics: By comparing the protein expression profiles of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. Techniques such as mass spectrometry-based proteomics can be employed for this purpose. For instance, a study on the mechanism of action of other guanidine (B92328) compounds has utilized proteomics to identify their intracellular binding partners and affected protein networks.

Metabolomics: This approach focuses on the global analysis of small-molecule metabolites in a biological system. Treatment with this compound may lead to characteristic changes in the metabolome, providing insights into the metabolic pathways that are perturbed. For example, metabolomic analysis of guanidine-containing compounds has been used to reveal their effects on energy metabolism and oxidative stress pathways. researchgate.net

Table 1: Conceptual Workflow for Proteomic and Metabolomic Analysis of this compound
PhaseMethodologyObjectiveExpected Outcome
Target IdentificationAffinity Chromatography-Mass SpectrometryTo isolate and identify direct binding partners of the compound.A list of candidate protein targets.
Pathway AnalysisQuantitative Proteomics (e.g., SILAC, iTRAQ)To quantify changes in protein expression in response to treatment.Identification of upregulated or downregulated proteins and pathways.
Metabolic ProfilingLC-MS and GC-MS-based MetabolomicsTo identify and quantify changes in endogenous metabolites.Mapping of altered metabolic pathways.

Gene expression profiling can reveal the transcriptional response of cells to this compound, providing further clues about its mechanism of action. By analyzing changes in messenger RNA (mRNA) levels, it is possible to infer which signaling pathways and cellular processes are activated or inhibited by the compound.

Techniques such as DNA microarray analysis and RNA sequencing (RNA-Seq) can be utilized to generate a comprehensive snapshot of the transcriptome. For example, gene expression studies on other guanidine derivatives have shown alterations in genes related to apoptosis, autophagy, and cell cycle regulation. pcbiochemres.com Similarly, research on other benzothiazole (B30560) compounds has used gene expression profiling to classify the sensitivity of cancer cell lines to the drug. ontosight.ai

Development of Advanced In Vitro Biological Assays

To further characterize the biological activity of this compound and to discover novel, more potent derivatives, the development of advanced in vitro assays is essential.

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. A library of derivatives of this compound could be synthesized and screened to identify molecules with improved potency, selectivity, or pharmacokinetic properties. HTS assays can be designed to measure a variety of endpoints, such as enzyme inhibition, receptor binding, or cell viability. The development of HTS assays has been crucial in the discovery of other kinase inhibitors from chemical libraries. nih.gov

Cell-based assays are critical for evaluating the effects of this compound and its derivatives in a more physiologically relevant context. These assays can be tailored to investigate specific cellular pathways or functions that are hypothesized to be modulated by the compound. A variety of cell-based assays can be conceptualized for this purpose, as detailed in Table 2. The development of such assays has been instrumental in characterizing the anticancer and anti-inflammatory properties of other benzothiazole and guanidine-containing compounds. nih.govnih.gov

Table 2: Conceptual Cell-Based Assays for Functional Characterization
Assay TypeCellular ProcessReadoutPotential Application
Cell Viability/ProliferationCytotoxicity, Cell GrowthMTT, CellTiter-GloAnticancer activity screening
Apoptosis AssayProgrammed Cell DeathCaspase activation, Annexin V stainingMechanistic studies of anticancer effects
Reporter Gene AssayTranscriptional RegulationLuciferase, GFP expressionPathway-specific activity (e.g., NF-κB, p53)
Cell Migration AssayCell MotilityWound healing, Transwell assayEvaluation of anti-metastatic potential

Novel Therapeutic Avenues and Preclinical Development Programs (Conceptual)

The unique chemical structure of this compound, combining a benzothiazole scaffold with a guanidine group, suggests a broad range of potential therapeutic applications based on the known activities of these individual moieties. pcbiochemres.comnih.govresearchgate.net A conceptual preclinical development program could explore several of these avenues.

Based on the extensive literature on benzothiazole and guanidine derivatives, potential therapeutic applications for this compound could include:

Oncology: Many benzothiazole derivatives have demonstrated potent anticancer activity. nih.govnih.gov A preclinical program could focus on evaluating the compound's efficacy in various cancer cell lines and in vivo tumor models. Mechanistic studies would aim to identify the specific signaling pathways involved, such as those related to receptor tyrosine kinases or cell cycle control. researchgate.net

Infectious Diseases: Both benzothiazole and guanidine moieties are found in compounds with antimicrobial and antiviral properties. ontosight.aiontosight.ai A development program could investigate the activity of this compound against a panel of pathogenic bacteria and viruses.

Inflammatory Diseases: Guanidine and benzothiazole derivatives have been reported to possess anti-inflammatory properties. nih.govsci-hub.se Preclinical studies could explore the compound's ability to modulate inflammatory pathways in models of diseases such as rheumatoid arthritis or inflammatory bowel disease.

A conceptual preclinical development program would involve a phased approach, starting with in vitro characterization, followed by in vivo efficacy and safety studies, and culminating in the selection of a lead candidate for further development.

Exploration of Underexplored Biological Targets for Benzothiazole Guanidines

While the anticancer properties of benzothiazoles have been a primary focus, the unique chemical nature of the guanidine moiety suggests potential interactions with a broader range of biomolecules. The positively charged guanidinium (B1211019) group can form strong salt bridges with acidic amino acid residues like glutamate (B1630785) and aspartate in enzyme active sites, opening up new therapeutic avenues.

Kinase Inhibition: Many benzothiazole derivatives have been investigated as kinase inhibitors. acs.orgnih.govnih.gov For instance, they have shown efficacy against Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase, which is implicated in chronic myeloid leukemia. acs.org The guanidine group could be exploited to target specific kinases where such electrostatic interactions are critical for binding. Underexplored kinase targets for benzothiazole guanidines include Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway, and p38α MAP kinase, which is involved in inflammatory responses. nih.govresearchgate.net

Carbonic Anhydrase Inhibition: Certain benzothiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. researchgate.netnih.govtandfonline.com These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition can disrupt cancer cell survival. Exploring the potential of guanidine-substituted benzothiazoles as CA inhibitors is a promising, yet underexplored, area. The guanidine moiety could potentially interact with residues at the entrance of the enzyme's active site cone, offering a different binding mode compared to traditional sulfonamide inhibitors.

Neurodegenerative Diseases: Recent research has identified benzothiazole-piperazine hybrids as effective multi-target-directed ligands against Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov The ability of the guanidine group to interact with anionic sites could be leveraged to design novel benzothiazole guanidines for neurodegenerative targets.

DNA Minor Groove Binding: The planar structure of the benzothiazole ring combined with the cationic guanidine group makes these compounds potential candidates for DNA minor groove binders. nih.govacs.org Such agents can interfere with DNA replication and transcription, representing a potential mechanism for anticancer activity that is distinct from kinase inhibition.

Potential Underexplored Target ClassSpecific Example(s)Rationale for Exploration with Benzothiazole Guanidines
Protein Kinases ATR kinase, p38α MAP kinaseGuanidine group may form key salt-bridge interactions in ATP-binding pocket.
Metalloenzymes Carbonic Anhydrases (CA IX, XII)Potential for novel binding modes outside the zinc-binding motif.
Alzheimer's-Related Targets Acetylcholinesterase (AChE), Aβ AggregationCationic guanidine could interact with peripheral anionic sites or amyloid fibrils.
Nucleic Acids DNA Minor GroovePlanar benzothiazole core for intercalation and cationic group for electrostatic interaction.

Rational Design of Multi-Targeting Agents and Prodrug Strategies

The complexity of diseases like cancer and neurodegenerative disorders often involves multiple pathological pathways. This has spurred the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously, potentially offering higher efficacy and reduced drug resistance.

The benzothiazole scaffold is well-suited for the rational design of MTDLs. nih.gov For example, a hybrid molecule incorporating the this compound core could be designed to inhibit both a specific kinase and a carbonic anhydrase isoform, a strategy particularly relevant for hypoxic tumors. nih.gov

Furthermore, the physicochemical properties of the guanidine group—specifically its high polarity and basicity—can present challenges for oral bioavailability and cell membrane permeability. Prodrug strategies offer a viable solution to overcome these hurdles. A prodrug is a pharmacologically inactive compound that is converted into the active drug within the body.

For a guanidine-containing compound, a prodrug approach could involve masking the polar guanidine functionality with a lipophilic, enzyme-labile group. nih.gov For instance, acylating the guanidine group could neutralize its charge, thereby enhancing its ability to cross cell membranes. Once inside the cell or upon reaching the target tissue, endogenous enzymes like esterases or amidases would cleave the masking group, releasing the active parent drug, this compound. This strategy can significantly improve the pharmacokinetic profile of the molecule. nih.gov

Emerging Synthetic Methodologies

Advances in synthetic organic chemistry are providing new tools to create complex molecules like this compound and its derivatives more efficiently, safely, and sustainably.

Green Chemistry Approaches in Benzothiazole Synthesis

Traditional methods for synthesizing the benzothiazole core often rely on harsh reagents, high temperatures, and organic solvents, posing environmental and safety concerns. Green chemistry principles aim to mitigate these issues by designing more sustainable synthetic routes.

Recent advancements in the synthesis of benzothiazoles have focused on:

Microwave and Ultrasound Irradiation: Using microwave or ultrasonic energy can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions.

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key focus.

Heterogeneous and Reusable Catalysts: Employing solid-phase catalysts simplifies product purification (as the catalyst can be filtered off) and allows the catalyst to be recycled and reused, reducing waste and cost.

One-Pot Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product minimizes intermediate isolation steps, saving time, resources, and reducing waste.

Green Chemistry TechniqueCatalyst/MediumAdvantages
Ultrasound Irradiation Ammonium Acetate in EthanolHigh yields, short reaction times.
Microwave Synthesis VariousRapid heating, reduced side reactions, improved energy efficiency.
Visible-Light Photoredox Catalysis Eosin YMild reaction conditions (room temperature), uses light as an energy source.
Green Solvents Water, Ethanol, Ionic LiquidsReduced toxicity and environmental impact, potential for biodegradability.
Heterogeneous Catalysis SnP₂O₇High yields, very short reaction times, catalyst is easily recoverable and reusable.

Flow Chemistry and Automated Synthesis for Scalable Production of Derivatives

For the large-scale production of pharmaceutical compounds, batch synthesis in large flasks can be inefficient and hazardous. Flow chemistry offers a transformative alternative. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and microreactors where they mix and react.

This approach offers numerous advantages for the synthesis of benzothiazole derivatives:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly exothermic or potentially explosive reactions.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities.

Scalability: To increase production, the system can simply be run for a longer period, avoiding the complex and often non-linear challenges of scaling up batch reactors.

Automation: Flow systems can be fully automated, allowing for high-throughput synthesis of a library of derivatives for screening purposes. This automation can be integrated with machine learning algorithms to rapidly optimize reaction conditions and predict outcomes, accelerating the drug discovery process.

The integration of flow chemistry and automated systems provides a powerful platform for the efficient, safe, and scalable production of this compound and its analogues, facilitating their journey from laboratory research to potential clinical application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine, and how is its purity validated?

  • Synthesis : The compound can be synthesized via cyclocondensation of 2-aminothiophenol derivatives with cyanoguanidine under acidic conditions. For example, 2-(1,3-benzothiazol-2-yl)guanidine hydrochloride is prepared by reacting 2-aminothiophenol with cyanoguanidine in sulfuric acid, followed by neutralization and HCl salt formation .
  • Purification and Validation : Thin-layer chromatography (TLC) on silica gel with UV detection is used to monitor reactions. Melting point analysis (e.g., electrothermal 9200 apparatus) and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity. Recrystallization from ethanol ensures high purity (95% yield) .

Q. What functional groups in this compound are reactive, and how do they influence derivatization?

  • Key Reactivity : The guanidine moiety and the benzothiazole ring are primary reactive sites. The guanidine group participates in hydrogen bonding and salt formation (e.g., HCl salts ), while the benzothiazole ring undergoes electrophilic substitution (e.g., halogenation, nitration).
  • Derivatization Example : Reaction with aryl isothiocyanates forms thioureas, which can be cyclized to oxadiazinane or triazinane derivatives under acidic or amine-mediated conditions .

Advanced Research Questions

Q. How can solvent-free Friedel-Crafts acylation be optimized for synthesizing benzothiazole-fused heterocycles from this compound?

  • Optimization Strategy : Use Eaton’s reagent (P₂O₅/MeSO₃H) as a dual activator and catalyst. Electron-donating substituents on aldehydes (e.g., methyl groups) enhance reaction rates and yields (90–96%) compared to electron-withdrawing groups. Solvent-free conditions reduce side reactions and improve selectivity .
  • Mechanistic Insight : Eaton’s reagent activates carbonyl groups via hydrogen bonding, facilitating nucleophilic attack by the guanidine nitrogen. The reagent also acts as a Brønsted acid to stabilize intermediates .

Q. How do contradictory biological activity data arise for benzothiazole-guanidine derivatives, and how can they be resolved?

  • Potential Causes : Variability in assay conditions (e.g., cell lines, concentration ranges) or structural modifications (e.g., salt forms, substituents) may lead to conflicting results. For instance, anti-inflammatory activity in one study might not replicate in another due to differences in bioavailability.
  • Resolution Methods :

  • Perform comparative studies using standardized assays (e.g., MIC for antimicrobial activity ).
  • Explore structure-activity relationships (SAR) by synthesizing analogs (e.g., replacing methyl with halogen substituents) .
  • Validate pharmacokinetic properties (e.g., solubility, metabolic stability) to isolate bioactive conformers .

Q. What strategies enhance the antimicrobial or antitumor efficacy of this compound derivatives?

  • Derivatization Approaches :

  • Thiazole-Fused Analogs : Introduce spirocyclic or quinone-fused thiazole rings to improve DNA intercalation or topoisomerase inhibition .
  • Salt Formation : Hydrochloride salts enhance solubility and bioavailability, as seen in the crystal structure of 2-(1,3-benzothiazol-2-yl)guanidinium chloride .
  • Hybrid Molecules : Combine with triazole or oxadiazole moieties to target multiple pathways (e.g., fungal ergosterol synthesis ).

Methodological Considerations

Q. How do crystallographic data inform the design of stable salts or co-crystals for this compound?

  • Crystallography Insights : X-ray diffraction reveals intramolecular hydrogen bonding between the guanidine amino group and the benzothiazole nitrogen, stabilizing planar conformations. Anions (e.g., Cl⁻) form cyclic N–H⋯Cl hydrogen bonds, guiding salt/cocrystal design for enhanced stability .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?

  • Techniques :

  • HPLC-MS : Identifies low-abundance byproducts (e.g., oxadiazinane vs. triazinane isomers ).
  • DSC/TGA : Assesses thermal stability and decomposition pathways.
  • 2D NMR (COSY, NOESY) : Resolves stereochemical ambiguities in fused-ring systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.